molecular formula C12H17N5O2S B2986333 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 1797576-18-1

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2986333
CAS No.: 1797576-18-1
M. Wt: 295.36
InChI Key: RTRIOOXEPRUKLD-UHFFFAOYSA-N
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is a complex organic compound featuring a pyrazine ring substituted with a cyano group, a piperidine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable aldehyde or ketone.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanogen bromide or a similar reagent.

    Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, which can be achieved by reacting a suitable amine with a dihaloalkane.

    Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and safety.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, or distillation to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the sulfonamide nitrogen, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanogen bromide for cyano group introduction, methanesulfonyl chloride for sulfonamide formation.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazine and piperidine derivatives.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)methanesulfonamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of a methanesulfonamide group.

Uniqueness

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide is unique due to the presence of the pyrazine ring, which can impart different electronic properties and reactivity compared to similar compounds with pyridine or other heterocyclic rings. This uniqueness can lead to distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2S/c1-20(18,19)16-9-10-2-6-17(7-3-10)12-11(8-13)14-4-5-15-12/h4-5,10,16H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRIOOXEPRUKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCN(CC1)C2=NC=CN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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